

# A Technical Guide to Methyl Gentisate: Properties, Protocols, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl Gentisate*

Cat. No.: *B1195279*

[Get Quote](#)

Methyl 2,5-dihydroxybenzoate, commonly known as **methyl gentisate**, is an organic compound with notable applications in the pharmaceutical and cosmeceutical industries.[\[1\]](#)[\[2\]](#) As an ester of gentisic acid, it has garnered attention for its potential as a skin-lightening agent with a favorable safety profile compared to compounds like hydroquinone.[\[1\]](#)[\[3\]](#) This technical guide provides an in-depth overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

## Physical and Chemical Properties

**Methyl gentisate** is a white to off-white solid at room temperature.[\[4\]](#) Its key physical and chemical properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties of **Methyl Gentisate**

| Property          | Value                                                                     | References                                                  |
|-------------------|---------------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> O <sub>4</sub>                              | <a href="#">[4]</a>                                         |
| Molecular Weight  | 168.15 g/mol                                                              | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Appearance        | White to off-white solid/powder                                           | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Melting Point     | 85-90 °C                                                                  | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| Boiling Point     | 136 °C at 1 mmHg                                                          | <a href="#">[7]</a>                                         |
| Solubility        | Soluble in water (can be aided by heating up to 60°C), DMSO (≥ 200 mg/mL) | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a> |
| Purity            | ≥98% (by GC or other area-%)                                              | <a href="#">[5]</a> <a href="#">[6]</a>                     |

Table 2: Chemical Identifiers of **Methyl Gentisate**

| Identifier | Value                       | References                              |
|------------|-----------------------------|-----------------------------------------|
| CAS Number | 2150-46-1                   | <a href="#">[1]</a> <a href="#">[4]</a> |
| EC Number  | 218-427-8                   | <a href="#">[1]</a>                     |
| InChI Key  | XGDPKUKRQHHZTH-UHFFFAOYSA-N | <a href="#">[1]</a>                     |
| SMILES     | COC(=O)c1cc(O)ccc1O         | <a href="#">[1]</a> <a href="#">[4]</a> |

## Spectral Data

The structural elucidation of **methyl gentisate** is supported by various spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics can be inferred from related compounds and available data.

Table 3: Spectral Data for **Methyl Gentisate**

| Technique           | Observed Characteristics                                                                                                                                                                                                                                                                                                                   | References                              |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| <sup>1</sup> H-NMR  | A peak corresponding to the methyl ester protons (s, 3H) is expected around 3.8-3.9 ppm. Aromatic protons (3H) would appear in the range of 6.7-7.3 ppm. The hydroxyl protons would appear as broad singlets. A <sup>1</sup> H-NMR spectrum in deuterated acetone showed peaks assigned to individual protons in the 6.7 to 7.3 ppm range. | <a href="#">[9]</a>                     |
| <sup>13</sup> C-NMR | Expected peaks include a carbonyl carbon (~166-170 ppm), aromatic carbons (some shifted downfield due to hydroxyl groups), and a methyl carbon (~52 ppm).                                                                                                                                                                                  | <a href="#">[10]</a>                    |
| IR Spectroscopy     | Expected absorptions include a broad O-H stretch from the hydroxyl groups, a C=O stretch from the ester, and C-O stretches, as well as peaks characteristic of the aromatic ring.                                                                                                                                                          |                                         |
| Mass Spectrometry   | The molecular ion peak [M] <sup>+</sup> would be observed at m/z = 168.15.                                                                                                                                                                                                                                                                 | <a href="#">[1]</a> <a href="#">[4]</a> |

## Experimental Protocols

### Synthesis of Methyl Gentisate via Fischer Esterification

**Methyl gentisate** can be synthesized from 2,5-dihydroxybenzoic acid (gentisic acid) through Fischer esterification.[\[1\]](#)

Objective: To synthesize methyl 2,5-dihydroxybenzoate from 2,5-dihydroxybenzoic acid and methanol using an acid catalyst.

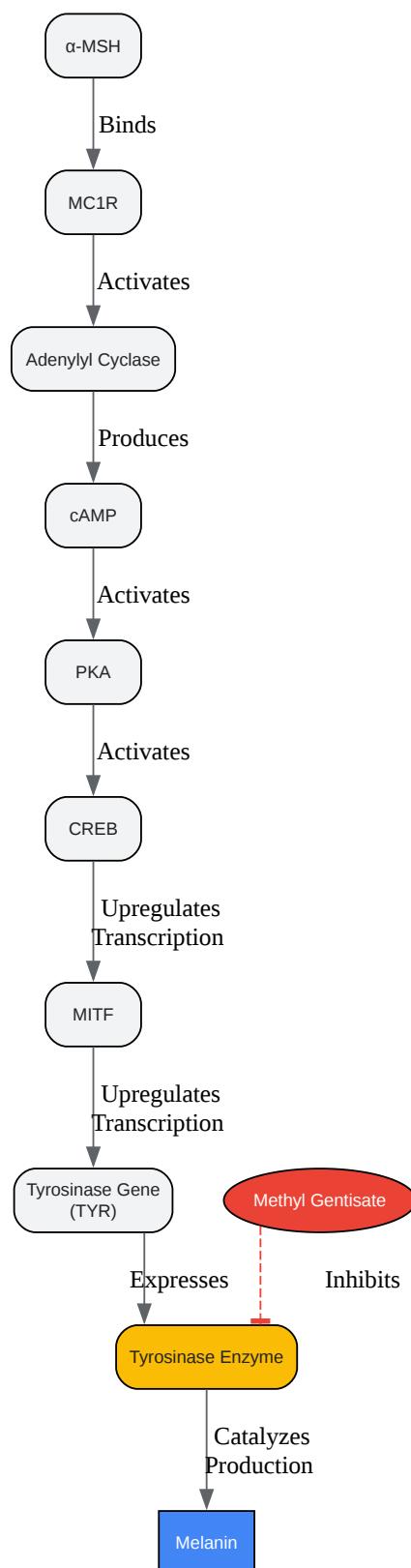
Materials:

- 2,5-dihydroxybenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydroxybenzoic acid in an excess of methanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
- Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- Workup: After the reaction is complete, cool the mixture to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
- Washing: Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude **methyl gentisate**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane) or by column chromatography.


## Biological Activity and Signaling Pathways

**Methyl gentisate** is primarily recognized for its role in skin whitening and as an antioxidant.<sup>[6]</sup> Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme in melanin synthesis.<sup>[6][11]</sup> This activity reduces hyperpigmentation and leads to a more even skin tone.<sup>[8]</sup>

## Melanogenesis Signaling Pathway and Inhibition by Methyl Gentisate

Melanogenesis is a complex process regulated by several signaling pathways that converge on the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.<sup>[11][12]</sup> **Methyl gentisate** primarily exerts its effect by directly inhibiting the tyrosinase enzyme.

Below is a simplified representation of the melanogenesis signaling pathway and the point of inhibition by **methyl gentisate**.



[Click to download full resolution via product page](#)

Caption: Simplified melanogenesis pathway and inhibition by **methyl gentisate**.

Studies have shown that **methyl gentisate** is an effective inhibitor of tyrosinase, with smaller esters of gentisic acid, like methyl and ethyl esters, being more potent.<sup>[3]</sup> Its inhibitory effect on melanogenesis is achieved with lower cytotoxicity compared to hydroquinone, making it a safer alternative for cosmetic and therapeutic applications.<sup>[1][3]</sup> Furthermore, **methyl gentisate** has demonstrated antioxidant and antimicrobial properties, which can contribute to overall skin health.<sup>[6]</sup> It acts as a radical scavenger, which may help in moderating melanin synthesis and protecting skin cells from oxidative damage.<sup>[6]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,5-二羟基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Methyl gentisate (2150-46-1) at Nordmann - nordmann.global [nordmann.global]
- 3. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl gentisate | CymitQuimica [cymitquimica.com]
- 6. GentiWhite™ (Methyl Gentisate) [myskinrecipes.com]
- 7. Methyl 2,5-dihydroxybenzoate CAS#: 2150-46-1 [amp.chemicalbook.com]
- 8. GentiWhite™ (Methyl Gentisate) [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Signaling Pathways in Melanogenesis [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl Gentisate: Properties, Protocols, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195279#physical-and-chemical-characteristics-of-methyl-gentisate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)